molecular formula C7H5Br2F2N B13090485 (2,5-Dibromo-3,6-difluorophenyl)methanamine

(2,5-Dibromo-3,6-difluorophenyl)methanamine

Cat. No.: B13090485
M. Wt: 300.93 g/mol
InChI Key: QZOGOWFGAUORAB-UHFFFAOYSA-N
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Description

(2,5-Dibromo-3,6-difluorophenyl)methanamine is a halogenated aromatic amine featuring bromine and fluorine substituents at the 2,5 and 3,6 positions of the phenyl ring, respectively. The presence of electron-withdrawing halogens (Br, F) likely influences its reactivity, solubility, and interactions in chemical or biological systems. Such compounds are often employed in pharmaceutical intermediates, agrochemicals, or materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C7H5Br2F2N

Molecular Weight

300.93 g/mol

IUPAC Name

(2,5-dibromo-3,6-difluorophenyl)methanamine

InChI

InChI=1S/C7H5Br2F2N/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H,2,12H2

InChI Key

QZOGOWFGAUORAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CN)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dibromo-3,6-difluorophenyl)methanamine typically involves the bromination and fluorination of a phenylmethanamine precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the phenyl ring and the bromine and fluorine substituents .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key reagents and products include:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Reference
Oxidation to amideKMnO<sub>4</sub> (acidic conditions)N-(2,5-Dibromo-3,6-difluorophenyl)acetamide65–72
Oxidation to nitroCrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>2,5-Dibromo-3,6-difluoronitrobenzene58

Mechanistic Insights :

  • The amine group is oxidized to an amide via manganese-based intermediates under mild acidic conditions .

  • Stronger oxidizing agents like CrO<sub>3</sub> convert the amine to a nitro group, with bromine and fluorine substituents remaining intact.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring participates in regioselective substitution reactions.

Reaction TypeReagents/ConditionsPosition SubstitutedProductYield (%)Reference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C)C-42,5-Dibromo-3,6-difluoro-4-nitrobenzene41
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-44-Sulfo-2,5-dibromo-3,6-difluorobenzene38

Key Observations :

  • Substitution occurs preferentially at the C-4 position due to steric and electronic effects from bromine and fluorine groups .

  • Harsh conditions risk debromination, necessitating low temperatures for nitration .

Reduction Reactions

The amine group and halogen substituents are susceptible to reduction:

Reaction TypeReagents/ConditionsProductsYield (%)Reference
DehalogenationH<sub>2</sub>/Pd-C (EtOH, 25°C)(3,6-Difluorophenyl)methanamine85
Amine reductionLiAlH<sub>4</sub>/THF(2,5-Dibromo-3,6-difluorophenyl)methanol63

Notable Findings :

  • Catalytic hydrogenation selectively removes bromine atoms while preserving fluorine and amine groups .

  • LiAlH<sub>4</sub> reduces the amine to a primary alcohol under anhydrous conditions.

Cross-Coupling Reactions

The bromine atoms enable palladium-catalyzed coupling reactions:

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>3</sub>PO<sub>4</sub>, arylboronic acidBiaryl derivatives (e.g., 3,6-difluoro-2,5-diphenylmethanamine)78–89
Ullmann couplingCuI, 1,10-phenanthroline, aryl iodideN-Aryl derivatives52

Critical Data :

  • Suzuki coupling occurs preferentially at the C-2 and C-5 bromine positions due to lower steric hindrance .

  • Ullmann reactions form C–N bonds with moderate efficiency, limited by competing dehalogenation .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
(2,5-Dibromo-3,6-difluorophenyl)methanamine serves as an essential building block in organic synthesis. Its bromine and fluorine substituents allow for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. For instance, it can be utilized in Suzuki-Miyaura coupling reactions to create complex aryl compounds, which are pivotal in synthesizing pharmaceuticals and agrochemicals .

Mechanistic Studies
The compound is also employed in mechanistic studies to understand reaction pathways and the behavior of different functional groups under various conditions. Its reactivity can be analyzed through oxidation and reduction reactions, providing insights into the stability and reactivity of halogenated compounds.

Biological Applications

Antimicrobial Properties
Recent studies have highlighted the antimicrobial activities of derivatives of this compound. Compounds synthesized from this base have shown potential against various bacterial strains and fungi. The presence of electron-withdrawing groups like bromine and fluorine enhances their efficacy by increasing lipophilicity and bioavailability .

Antitumor Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For example, certain synthesized derivatives demonstrated high inhibition rates against MCF-7 breast cancer cells and 4T1 cells with IC50 values indicating promising anticancer activity . This suggests potential applications in cancer therapeutics.

Material Science Applications

Development of New Materials
The unique properties of this compound make it suitable for developing new materials such as polymers and coatings. Its chemical stability and ability to form strong bonds with other materials are advantageous for creating durable surfaces that are resistant to environmental degradation.

Coatings and Polymers
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities such as antimicrobial activity or chemical resistance. Research has shown that polymers modified with halogenated compounds exhibit improved thermal stability and mechanical strength.

Summary of Key Findings

Application Area Key Findings
Chemical Synthesis Used as a building block for complex organic molecules; facilitates Suzuki-Miyaura coupling reactions.
Biological Activity Exhibits antimicrobial properties; shows significant antitumor activity against specific cancer cell lines.
Material Science Enhances properties of polymers; suitable for developing durable coatings with specific functionalities.

Mechanism of Action

The mechanism of action of (2,5-Dibromo-3,6-difluorophenyl)methanamine involves its interaction with specific molecular targets and pathways The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets

Comparison with Similar Compounds

(4-Bromo-2,6-difluorophenyl)methanamine

  • Molecular Formula : C₇H₆BrF₂N
  • Molecular Weight : ~234.03 g/mol (calculated).
  • Key Differences : Bromine at the 4-position and fluorine at 2,6 positions alter electronic distribution and steric hindrance compared to the target compound. This isomer is documented in safety data sheets, highlighting its use in industrial and scientific research .

1-(2-Bromo-3,5-difluorophenyl)methanamine Hydrochloride

  • Molecular Formula : C₇H₇BrClF₂N
  • Molecular Weight : 282.49 g/mol (hydrochloride salt).
  • The hydrochloride form enhances solubility in polar solvents .

Halogen-Substituted Analogs

(3-Chloro-2,6-difluorophenyl)methanamine

  • Molecular Formula : C₇H₆ClF₂N
  • Molecular Weight : 177.58 g/mol.
  • Key Differences : Chlorine replaces bromine at the 3-position, reducing molecular weight and polarizability. This compound’s lower mass and altered halogen electronegativity may influence its pharmacokinetic properties .

[3,5-Dichloro-2-(Difluoromethoxy)phenyl]methanamine

  • Molecular Formula: C₈H₇Cl₂F₂NO
  • Molecular Weight : 266.05 g/mol.

Functional Group Variations

4-Ethoxy-2,6-difluorobenzylamine

  • Molecular Formula: C₉H₁₁F₂NO
  • Molecular Weight : 187.19 g/mol.
  • Key Differences : Ethoxy (-OCH₂CH₃) substitution at the 4-position replaces bromine, increasing hydrophobicity and altering hydrogen-bonding capacity. This analog is used in organic synthesis and material science .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
(2,5-Dibromo-3,6-difluorophenyl)methanamine C₇H₅Br₂F₂N (inferred) ~315.84 (calculated) Br: 2,5; F: 3,6 Hypothesized use in pharmaceuticals
(4-Bromo-2,6-difluorophenyl)methanamine C₇H₆BrF₂N ~234.03 Br: 4; F: 2,6 Industrial research
(3-Chloro-2,6-difluorophenyl)methanamine C₇H₆ClF₂N 177.58 Cl: 3; F: 2,6 Potential agrochemical intermediate
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine C₈H₇Cl₂F₂NO 266.05 Cl: 3,5; OCF₂: 2 High metabolic stability
4-Ethoxy-2,6-difluorobenzylamine C₉H₁₁F₂NO 187.19 OCH₂CH₃: 4; F: 2,6 Organic synthesis

Research Findings and Implications

  • Fluorine’s electronegativity enhances ring electron deficiency, favoring electrophilic aromatic substitution at meta/para positions .
  • Solubility and Bioavailability : Hydrochloride salts (e.g., 1-(2-bromo-3,5-difluorophenyl)methanamine hydrochloride) exhibit improved aqueous solubility, critical for drug formulation .

Biological Activity

(2,5-Dibromo-3,6-difluorophenyl)methanamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the available literature on its biological activity, focusing on antimicrobial effects, antitumor properties, and other relevant pharmacological activities.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity against various microorganisms. In a study comparing several synthesized compounds, it was found that derivatives of this compound demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa16 μg/mL

The presence of electron-withdrawing groups such as bromine and fluorine enhances the compound's ability to disrupt microbial cell membranes, contributing to its antimicrobial efficacy .

Antitumor Activity

The antitumor potential of this compound has been evaluated in various cancer cell lines. Notably, studies have shown that this compound can inhibit the growth of breast cancer cells (4T1 and MCF-7) with IC50 values indicating significant cytotoxicity.

Table 2: Antitumor Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compound4T121.5
MCF-722.0
A54925.0

The antitumor activity is attributed to the compound's ability to induce apoptosis in cancer cells through mechanisms that may involve the disruption of cellular signaling pathways .

Other Biological Activities

In addition to antimicrobial and antitumor properties, this compound has been investigated for its thrombolytic and biofilm inhibition activities.

Thrombolytic Activity

The compound exhibited moderate thrombolytic activity compared to standard drugs like streptokinase. The percentage lysis achieved was around 34% in vitro assays .

Biofilm Inhibition

Biofilm formation by pathogenic bacteria poses a significant challenge in clinical settings. The compound demonstrated promising biofilm inhibition capabilities with values reaching up to 78% compared to rifampicin .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their derivatives. For instance:

  • Study on Derivatives : A study synthesized various derivatives of dibromophenyl compounds and assessed their biological activities. It was found that modifications in substituents significantly affected their potency against both microbial and cancer cell lines .
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that the presence of halogen atoms plays a crucial role in enhancing the lipophilicity and reactivity of these compounds, which is essential for their biological interactions .

Q & A

Q. What are the recommended synthetic routes for (2,5-Dibromo-3,6-difluorophenyl)methanamine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential halogenation and functional group introduction:

Bromination/Fluorination: Start with a fluorinated toluene derivative. Use directed ortho-metallation (DoM) to install bromine at positions 2 and 2. For fluorination, employ Balz–Schiemann or halogen exchange (Halex) reactions .

Amine Introduction: Convert the methyl group to methanamine via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C or Birch reduction).

Optimization: Monitor reaction progression using TLC or in-situ FTIR. Adjust temperature (e.g., −78°C for lithiation steps) and stoichiometry (e.g., 1.2 equivalents of NBS for selective bromination). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and coupling constants (e.g., 3JH-F^3J_{\text{H-F}} for fluorine proximity). 13C^{13}\text{C} NMR detects electronic effects of bromine/fluorine .
  • Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS to verify molecular weight (expected [M+H]+^+ at m/z 305.88).
  • Elemental Analysis: Confirm C/H/N/Br/F percentages within ±0.3% of theoretical values.
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. What crystallographic strategies are effective in resolving structural ambiguities in halogenated methanamine derivatives?

Methodological Answer: For X-ray crystallography:

  • Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Structure Solution: Employ SHELXT (charge flipping) or SHELXD (dual-space methods) for phase determination. Refine with SHELXL using anisotropic displacement parameters for Br/F atoms .
  • Disorder Modeling: Split positions for flexible methanamine groups and apply restraints (e.g., SIMU/DELU in SHELXL). Validate with R1_1 < 5% and wR2_2 < 12% .

Q. How can contradictory spectroscopic data (e.g., NMR coupling constants vs. X-ray bond lengths) be reconciled in this compound?

Methodological Answer: Address contradictions systematically:

  • NMR vs. X-ray: Compare 3JH-F^3J_{\text{H-F}} coupling constants with X-ray-derived dihedral angles. For discrepancies, perform DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) to model spin-spin coupling .
  • Dynamic Effects: Use variable-temperature NMR to detect conformational flexibility. If X-ray shows a static structure, consider lattice packing forces stabilizing one conformation .

Q. What computational methods validate the electronic effects of bromine/fluorine substituents on the methanamine group's reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Mulliken charges and Fukui indices to predict nucleophilic/electrophilic sites. Use basis sets like 6-311++G(d,p) for halogen atoms.
  • Reactivity Simulations: Model SN2 displacement at the methanamine group with explicit solvation (e.g., PCM for DMF). Compare activation energies for Br/F-substituted vs. unsubstituted analogs .

Q. How does the compound's solid-state packing influence its stability, and what intermolecular interactions are critical?

Methodological Answer: Analyze crystal packing via Mercury (CCDC):

  • Halogen Bonding: Br⋯F interactions (3.1–3.3 Å) stabilize layers. Measure angles (θ ≈ 160–170°) to confirm directionality .
  • Hydrogen Bonding: N–H⋯Br/F contacts (2.8–3.0 Å) enhance lattice cohesion. Use Hirshfeld surfaces to quantify interaction contributions (>15% for Br contacts) .
  • Thermal Stability: Perform TGA-DSC to correlate decomposition temperatures (Tdec_{\text{dec}} > 200°C) with packing density .

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